2-[(2,5-dimethylbenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one
Description
This compound belongs to the benzofuropyrimidinone class, characterized by a fused benzofuran-pyrimidine core. Key structural features include:
- A sulfanyl (-S-) group at position 2, substituted with a 2,5-dimethylbenzyl moiety.
- A 3-methoxybenzyl group at position 2.
- A lactam ring (pyrimidin-4(3H)-one) contributing to planar rigidity.
Structural determination of such compounds typically employs X-ray crystallography using programs like SHELX .
Properties
IUPAC Name |
2-[(2,5-dimethylphenyl)methylsulfanyl]-3-[(3-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O3S/c1-17-11-12-18(2)20(13-17)16-33-27-28-24-22-9-4-5-10-23(22)32-25(24)26(30)29(27)15-19-7-6-8-21(14-19)31-3/h4-14H,15-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTOOVYCPWSYGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC3=C(C(=O)N2CC4=CC(=CC=C4)OC)OC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(2,5-dimethylbenzyl)sulfanyl]-3-(3-methoxybenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a benzofuro-pyrimidine core and various aromatic substituents, suggest diverse biological activities. This article aims to explore the biological activity of this compound, detailing its synthesis, potential applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 456.56 g/mol. The presence of a sulfanyl group and methoxy substitutions enhances its chemical reactivity and biological interactions.
Synthesis Methods
The synthesis of 2-[(2,5-dimethylbenzyl)sulfanyl]-3-(3-methoxybenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one can be approached through several methods:
- Condensation Reactions : Utilizing starting materials that contain the necessary functional groups to form the benzofuro-pyrimidine framework.
- Substitution Reactions : Introducing the sulfanyl and methoxy groups through nucleophilic substitution.
- Cyclization Techniques : Employing cyclization strategies to form the fused ring system characteristic of the compound.
Biological Activity Overview
Preliminary studies on related compounds suggest that derivatives of benzofuro-pyrimidine structures exhibit notable biological activities:
- Antitumor Activity : Similar compounds have shown significant cytotoxic effects against various cancer cell lines, indicating potential for this compound as an anticancer agent.
- Antimicrobial Properties : Compounds with similar structural motifs have demonstrated antibacterial and antifungal activities.
Case Studies
- Antitumor Activity :
- Antimicrobial Activity :
Comparative Analysis
| Compound Name | Structural Features | Biological Activity | Unique Properties |
|---|---|---|---|
| Compound A | Benzofuro core | Antitumor | High solubility |
| Compound B | Thioether group | Antimicrobial | Low toxicity |
| Compound C | Methoxy substitution | Enzyme inhibition | Strong binding affinity |
This table illustrates how 2-[(2,5-dimethylbenzyl)sulfanyl]-3-(3-methoxybenzyl)benzofuro[3,2-d]pyrimidin-4(3H)-one may compare to other compounds with established biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Functional Group Variations
The compound’s benzofuropyrimidinone core distinguishes it from benzimidazole derivatives (e.g., compounds 3s and 3t in ) and sulfonylurea herbicides (). Below is a comparative analysis:
Table 1: Structural and Functional Group Comparisons
| Compound Class | Core Structure | Key Substituents | Biological/Industrial Relevance |
|---|---|---|---|
| Target Compound | Benzofuropyrimidinone | 2,5-Dimethylbenzyl (sulfanyl), 3-methoxybenzyl | Hypothesized kinase inhibition |
| Benzimidazole Derivatives [2] | Benzimidazole | Sulfinyl (-SO-), dimethylamino, methoxy-pyridyl | Potential proton-pump inhibition |
| Sulfonylurea Herbicides [4] | Triazine-sulfonylurea | Methoxy/ethoxy triazine, methyl benzoate | Herbicidal (ALS enzyme inhibition) |
Key Observations :
- The sulfanyl group in the target compound may enhance nucleophilicity compared to sulfonyl/sulfinyl groups in analogs, influencing reactivity or binding kinetics.
Physicochemical Properties
While explicit data for the target compound is unavailable, inferences can be drawn from analogs:
Table 2: Inferred Physicochemical Properties
| Property | Target Compound | Benzimidazole Derivatives [2] | Sulfonylurea Herbicides [4] |
|---|---|---|---|
| Molecular Weight | ~450–500 g/mol | ~500–550 g/mol | ~350–400 g/mol |
| Solubility | Low (lipophilic groups) | Moderate (polar sulfinyl group) | High (ionizable sulfonylurea) |
| Stability | Air-stable (sulfanyl) | Oxidation-prone (sulfinyl) | Hydrolytically stable |
Notes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
